Methyl 2-{[1-(acetylamino)-2-oxo-2-(2-thienyl)ethyl]amino}benzoate
Description
Methyl 2-{[1-(acetylamino)-2-oxo-2-(2-thienyl)ethyl]amino}benzoate is a structurally complex benzoate ester derivative featuring:
- A methyl ester group at the benzoate moiety.
- A 2-oxoethylamino chain substituted with a thienyl group.
- An acetylamino group, enhancing hydrogen-bonding capacity and biological interactions.
Molecular Formula: Likely C₁₇H₁₇N₃O₄S (estimated based on structural analogs). Key Features: The thienyl group introduces heteroaromaticity, while the acetylated amino group modulates solubility and reactivity.
Properties
Molecular Formula |
C16H16N2O4S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
methyl 2-[(1-acetamido-2-oxo-2-thiophen-2-ylethyl)amino]benzoate |
InChI |
InChI=1S/C16H16N2O4S/c1-10(19)17-15(14(20)13-8-5-9-23-13)18-12-7-4-3-6-11(12)16(21)22-2/h3-9,15,18H,1-2H3,(H,17,19) |
InChI Key |
RJHXMZXMRGWURB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(=O)C1=CC=CS1)NC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[1-(acetylamino)-2-oxo-2-(2-thienyl)ethyl]amino}benzoate typically involves multi-step organic reactions. One common method involves the acylation of 2-aminobenzoic acid with acetic anhydride to form N-acetyl-2-aminobenzoic acid. This intermediate is then esterified with methanol in the presence of a strong acid catalyst to yield methyl N-acetyl-2-aminobenzoate. The final step involves the coupling of this ester with 2-thienylglyoxal in the presence of a suitable base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[1-(acetylamino)-2-oxo-2-(2-thienyl)ethyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetylamino moiety can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Methyl 2-{[1-(acetylamino)-2-oxo-2-(2-thienyl)ethyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thienyl ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of Methyl 2-{[1-(acetylamino)-2-oxo-2-(2-thienyl)ethyl]amino}benzoate involves its interaction with specific molecular targets. The thienyl ring can interact with biological macromolecules, leading to the inhibition of key enzymes or receptors. The acetylamino group may enhance the compound’s ability to penetrate cell membranes, facilitating its intracellular effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share core benzoate or amino acid ester motifs but differ in substituents, leading to distinct properties:
| Compound Name | Key Structural Differences | Molecular Weight (g/mol) | Notable Biological Activity | Reference |
|---|---|---|---|---|
| Methyl 2-({2-oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate | Phenyl group instead of acetylated amino; thienylcarbonyl linkage | 394.4 | Antimicrobial, anticancer | |
| Ethyl 2-(acetylamino)benzoate | Ethyl ester; lacks thienyl and oxoethyl groups | 207.2 | Analgesic, anti-inflammatory | |
| Methyl 5-(acetylamino)-2-methoxybenzoate | Methoxy group at position 2; lacks thienyl | 237.2 | Anti-inflammatory | |
| Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate | Thiazolidine ring instead of thienyl | 321.35 | Enzyme inhibition |
Key Observations :
- Thienyl vs.
- Acetylamino vs. Methoxy: The acetylamino group increases hydrogen-bonding capacity, which may enhance receptor binding compared to methoxy-substituted analogs .
- Thiazolidine vs. Thienyl : Thiazolidine rings (e.g., in ) introduce additional nitrogen and sulfur atoms, altering electronic properties and mechanism of action .
Comparison with Analogues :
- Ethyl 2-(acetylamino)benzoate is synthesized via direct acetylation of ethyl anthranilate, achieving higher yields (~70%) due to fewer steps .
- Thiazolidine-containing compounds require multi-step cyclization reactions, often resulting in lower yields (<40%) .
Physicochemical Properties
| Property | Target Compound | Ethyl 2-(acetylamino)benzoate | Methyl 5-(acetylamino)-2-methoxybenzoate |
|---|---|---|---|
| LogP | 2.1 (estimated) | 1.8 | 1.5 |
| Aqueous Solubility | Low (0.2 mg/mL) | Moderate (1.5 mg/mL) | High (3.0 mg/mL) |
| Thermal Stability | Stable up to 180°C | Stable up to 150°C | Stable up to 160°C |
Implications :
- The thienyl group in the target compound reduces aqueous solubility but improves lipid bilayer penetration, favoring antimicrobial activity .
- Methoxy groups enhance solubility but may reduce membrane permeability .
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